molecular formula C12H14N2O4 B074942 5-Furfuryl-5-isopropylbarbituric acid CAS No. 1146-21-0

5-Furfuryl-5-isopropylbarbituric acid

Cat. No. B074942
CAS RN: 1146-21-0
M. Wt: 250.25 g/mol
InChI Key: GPMGSASPWYMZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Furfuryl-5-isopropylbarbituric acid, also known as FIBA, is a chemical compound that belongs to the class of barbiturates. It is a white crystalline powder that is soluble in water and organic solvents. FIBA has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

5-Furfuryl-5-isopropylbarbituric acid has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticonvulsant, sedative, and hypnotic properties. 5-Furfuryl-5-isopropylbarbituric acid has also been found to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders. Additionally, 5-Furfuryl-5-isopropylbarbituric acid has been found to have antitumor activity, which may make it useful in the development of anticancer drugs.

Mechanism Of Action

The mechanism of action of 5-Furfuryl-5-isopropylbarbituric acid is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting the activity of neurons. 5-Furfuryl-5-isopropylbarbituric acid may enhance the activity of the GABA receptor, leading to an increase in the inhibitory activity of neurons. This may explain its sedative, hypnotic, and anticonvulsant properties.

Biochemical And Physiological Effects

5-Furfuryl-5-isopropylbarbituric acid has been found to have various biochemical and physiological effects. It has been shown to decrease the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine in the brain. This may contribute to its sedative and hypnotic effects. 5-Furfuryl-5-isopropylbarbituric acid has also been found to decrease the levels of dopamine in the brain, which may contribute to its antipsychotic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Furfuryl-5-isopropylbarbituric acid in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. Additionally, 5-Furfuryl-5-isopropylbarbituric acid has a relatively low toxicity profile, which makes it safe for use in lab experiments. However, one limitation of using 5-Furfuryl-5-isopropylbarbituric acid is its low solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for research on 5-Furfuryl-5-isopropylbarbituric acid. One area of research could be the development of 5-Furfuryl-5-isopropylbarbituric acid derivatives with improved pharmacological properties. Another area of research could be the investigation of the molecular mechanism of action of 5-Furfuryl-5-isopropylbarbituric acid, which could provide insights into its therapeutic potential. Additionally, research could be conducted on the use of 5-Furfuryl-5-isopropylbarbituric acid in combination with other drugs for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

5-Furfuryl-5-isopropylbarbituric acid can be synthesized by the reaction of furfurylamine and isopropylmalonic acid in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate compound, which is then cyclized to form 5-Furfuryl-5-isopropylbarbituric acid. The yield of 5-Furfuryl-5-isopropylbarbituric acid can be improved by using a solvent system that contains a higher concentration of sodium ethoxide.

properties

CAS RN

1146-21-0

Product Name

5-Furfuryl-5-isopropylbarbituric acid

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H14N2O4/c1-7(2)12(6-8-4-3-5-18-8)9(15)13-11(17)14-10(12)16/h3-5,7H,6H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

GPMGSASPWYMZHC-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2

Canonical SMILES

CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CO2

melting_point

169.0 °C

Other CAS RN

1146-21-0

Origin of Product

United States

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